3,6-Dibromothiochroman-4-one
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Overview
Description
3,6-Dibromothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the thiochroman-4-one skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromothiochroman-4-one typically involves the bromination of thiochroman-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxone® in water/ethanol mixture.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiochroman-4-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dibromothiochroman-4-one involves its interaction with specific molecular targets. The bromine atoms and the thiochromanone skeleton play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
3,6-Dibromothiochroman-4-one can be compared with other thiochromanone derivatives:
Thiochroman-4-one: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3-Bromothiochroman-4-one: Contains only one bromine atom,
Properties
Molecular Formula |
C9H6Br2OS |
---|---|
Molecular Weight |
322.02 g/mol |
IUPAC Name |
3,6-dibromo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Br2OS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 |
InChI Key |
UOSFBLJFYANCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(S1)C=CC(=C2)Br)Br |
Origin of Product |
United States |
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